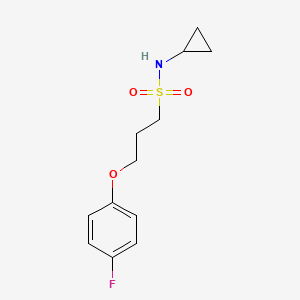
N-cyclopropyl-3-(4-fluorophenoxy)propane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-cyclopropyl-3-(4-fluorophenoxy)propane-1-sulfonamide” is a compound with the molecular formula C12H16FNO3S and a molecular weight of 273.32. It belongs to the class of sulfonamides, which are synthetic antimicrobial drugs used as broad-spectrum treatments for human and animal bacterial infections .
Synthesis Analysis
While specific synthesis methods for “N-cyclopropyl-3-(4-fluorophenoxy)propane-1-sulfonamide” are not available in the retrieved data, sulfonamides in general can be synthesized from organometallic reagents and a novel sulfinylamine reagent .Molecular Structure Analysis
Sulfonamides, including “N-cyclopropyl-3-(4-fluorophenoxy)propane-1-sulfonamide”, are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group . They are characterized by the existence of a sulfanilamide group and a distinct 6- or 5-membered heterocyclic ring .Scientific Research Applications
Poly(arylene ether sulfone)s as Proton Exchange Membranes
Research into poly(arylene ether sulfone)s highlights their potential as materials for proton exchange membranes in fuel cells. These materials, which incorporate sulfonated side chains, demonstrate high proton conductivity, making them suitable for use in fuel cell applications. This is attributed to their comb-shaped sulfonated structure, which enhances their performance as polyelectrolyte membrane materials (Kim, Robertson, & Guiver, 2008).
Synthesis of Indane Derivatives
A novel AlCl3-promoted [2 + 3]-cycloaddition technique involving 1,1-cyclopropanes and N-benzylic sulfonamides has been developed. This method facilitates the synthesis of highly functionalized Indane derivatives, providing a new approach to cycloaddition reactions and expanding the toolbox for synthesizing complex organic structures (Zhu et al., 2014).
Ring-Opening Aminochalcogenation
The ring-opening 1,3-aminothiolation of donor–acceptor cyclopropanes, using sulfonamides and N-(arylthio)succinimides, represents a three-component approach to constructing complex molecules. This method allows for the efficient synthesis of ring-opened products with specific functional groups positioned adjacent to donor and acceptor sites, demonstrating the versatility of cyclopropane derivatives in synthetic chemistry (Augustin, Jones, & Werz, 2019).
Sulfonated Block Copolymers for Fuel-Cell Applications
The development of sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups has shown promise for fuel-cell applications. These materials exhibit high proton conductivity and mechanical properties, making them potential alternatives to traditional fuel cell membranes. Their synthesis involves the use of bis(4-fluorophenyl)sulfone and fluorene-based monomers, highlighting the importance of fluorinated compounds in the design of high-performance materials (Bae, Miyatake, & Watanabe, 2009).
Safety And Hazards
Sulfonamides can cause various side effects, including diseases of the digestive and respiratory tracts. Non-allergic reactions can include diarrhea, nausea, vomiting, dizziness, candidiasis, folate deficiency, and headaches . In large doses, sulfonamides may cause a strong allergic reaction, with two of the most serious being Stevens–Johnson syndrome and toxic epidermal necrolysis .
properties
IUPAC Name |
N-cyclopropyl-3-(4-fluorophenoxy)propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO3S/c13-10-2-6-12(7-3-10)17-8-1-9-18(15,16)14-11-4-5-11/h2-3,6-7,11,14H,1,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWUVCOAFBKQMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)CCCOC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-3-(4-fluorophenoxy)propane-1-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

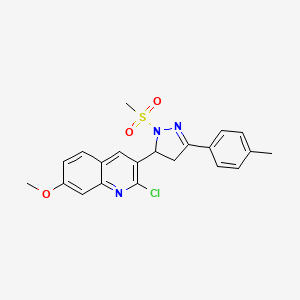
![4-Cyclopropyl-5-fluoro-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2661355.png)
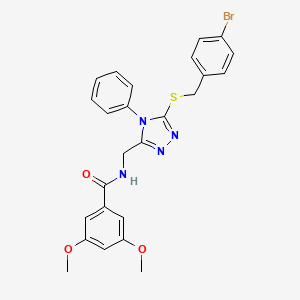
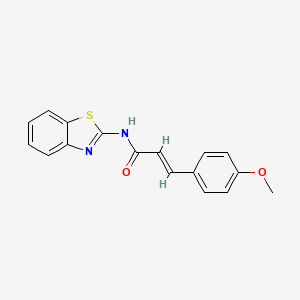
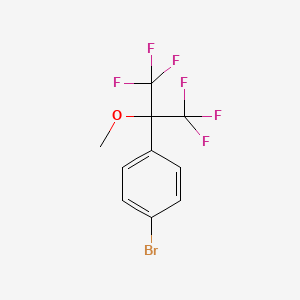
![[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]amino 4-fluorobenzene-1-sulfonate](/img/structure/B2661362.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2661363.png)
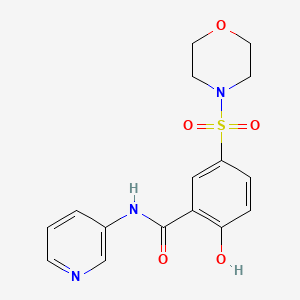
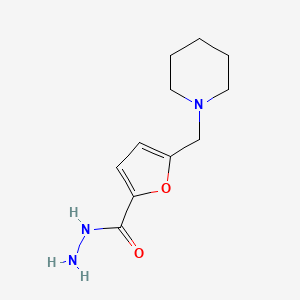
![6-[4-(cyclohexylcarbonyl)piperazin-1-yl]-1,3-diisopropylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2661367.png)

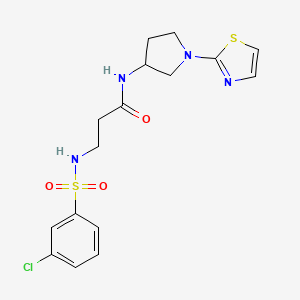
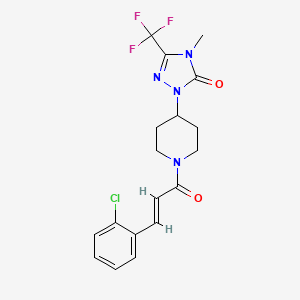
![3-(3,4-dichlorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2661375.png)